BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 2-(4-Amino-2-
chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-(4-Amino-2-chlorophenyl)acetic
Compound Name:

acid
CAS No.: 1260795-87-6
Cat. No.: B3177045

Get Quote

Molecular Weight & Physicochemical Profiling for Drug Development

Executive Summary

2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 1260795-87-6) is a specialized bifunctional
intermediate used in the synthesis of pharmaceutical libraries and heterocyclic scaffolds.[1]
Characterized by a molecular weight of 185.61 g/mol , this compound features a phenylacetic
acid core substituted with a chlorine atom at the ortho position (C2) and an amino group at the
para position (C4) relative to the acetic acid side chain.[2]

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer,
2-amino-2-(4-chlorophenyl)acetic acid (4-Chlorophenylglycine, CAS: 6212-33-5). While the
latter is an

-amino acid used in antibiotic synthesis (e.g., Loracarbef), the subject of this guide is a
phenylacetic acid derivative, offering orthogonal reactivity at the aniline and carboxylic acid
termini.
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Physicochemical Profile
Molecular Weight & Isotopic Distribution

Precise molecular weight calculations are essential for stoichiometry in high-throughput
screening (HTS) library synthesis. The presence of a chlorine atom introduces a significant
isotope pattern that must be accounted for in Mass Spectrometry (MS) workflows.

Parameter Value Notes

Formula

Used for molarity calculations.

Average Molecular Weight 185.61 g/mol 3]

Monoisotopic Mass (
185.0244 Da Primary peak in HRMS.
)

Isotope Peak ( M+2 peak approx. 32%

187.0214 Da , _
) intensity of M.

Exact Mass 185.024356

Solubility & lonization

This molecule is amphoteric, containing both a basic aniline and an acidic carboxyl group.

Acidic pKa (COOH): ~3.8 — 4.2 (Estimated)

Basic pKa (Aniline): ~3.5 — 4.0 (Lowered by electron-withdrawing Cl and COOH effects)

Isoelectric Point (pl): ~4.0

Solubility: Low in neutral water (zwitterionic aggregation possible). Soluble in dilute HCI
(cationic form) or dilute NaOH (anionic form). Soluble in DMSO and Methanol.

Synthetic Utility & Workflow
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The synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid typically proceeds via the reduction
of its nitro-precursor. This pathway preserves the chlorine substituent, which is prone to
hydrodehalogenation under vigorous catalytic hydrogenation conditions.

Synthesis Pathway Diagram

The following flowchart illustrates the standard reduction protocol from 2-(2-chloro-4-
nitrophenyl)acetic acid (CAS 73088-11-6).

2-(2-Chloro-4-nitrophenyl)

acetic acid ) )
Dissolution

Selective Reduction
Reaction Matrix (-NO2 -> -NH2)

w’ (EtOH/H20, Reflux)

(CAS 73088-11-6)

2-(4-Amino-2-chlorophenyl)
acetic acid
(CAS 1260795-87-6)

Reduction System
(Fe / NHA4CI or SnCI2)

Click to download full resolution via product page

Caption: Chemoselective reduction of the nitro group to aniline, avoiding dechlorination.

Experimental Protocol: Iron-Mediated Reduction

Note: This method is preferred over Pd/C hydrogenation to prevent the loss of the Chlorine
atom.

e Charge: In a 250 mL round-bottom flask, suspend 2-(2-chloro-4-nitrophenyl)acetic acid (10
mmol, 2.15 g) in Ethanol (50 mL) and Water (10 mL).

o Activate: Add Ammonium Chloride (50 mmol, 2.65 g) and Iron Powder (50 mmol, 2.80 g,
<325 mesh).

o Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2—4 hours. Monitor by TLC
(Mobile phase: 5% MeOH in DCM). The starting material (UV active, often yellow) should
disappear.

e Workup:
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[e]

Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot
ethanol.

[e]

Concentrate the filtrate under reduced pressure to remove ethanol.

o

Adjust the aqueous residue to pH ~4-5 with dilute acetic acid to precipitate the product.

[¢]

Filter the off-white solid and dry under vacuum at 45°C.

* Yield: Typical yields range from 85-95%.

Analytical Characterization

Validating the identity of this intermediate requires distinguishing it from its region-isomers.

HPLC Method for Purity

A reverse-phase method is recommended.[4] The chlorine atom increases lipophilicity
compared to non-chlorinated analogs.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pm).
e Mobile Phase A: Water + 0.1% Formic Acid.[4]

o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

» Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

e Retention Time: Expect elution later than phenylglycine derivatives due to the lipophilic
chlorophenyl core.

Mass Spectrometry (LC-MS)

The mass spectrum provides the definitive fingerprint for the chlorinated species.
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lon Mode Expected m/z Interpretation
186.03 (
ESI (+) ) Protonated aniline.
ESI () 188.03 ( Isotope peak (approx. 30%
+
) height of 186).
ESI () 184.02 Deprotonated carboxylate.

Mass Fragmentation Pathway

Understanding the fragmentation helps in structural confirmation during QC.

Parent lon [M+H]+
m/z 186.0

45 Da (COOH)

Decarboxylation
[M+H - COOH]+

earrangement

Tropylium lon
(Chlorinated)

Click to download full resolution via product page

Caption: Primary fragmentation pathway in ESI+ mode involving loss of the carboxylic acid

group.

Applications in Drug Discovery[5]

This scaffold serves as a versatile "linker" in medicinal chemistry:
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» PROTAC Linkers: The amino group provides a handle for attaching E3 ligase ligands, while
the carboxylic acid can be coupled to the target protein ligand.

e Heterocycle Synthesis:

o Oxindoles: Intramolecular cyclization (though difficult with para-amino, feasible if the acid
is activated and an ortho-functionalization strategy is used).

o Benzimidazoles: If the position 3 is functionalized (e.g., nitration followed by reduction),
this scaffold can form benzimidazoles.

» Peptidomimetics: Acts as a constrained, lipophilic phenylalanine mimic in peptide chains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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